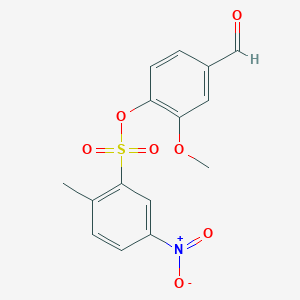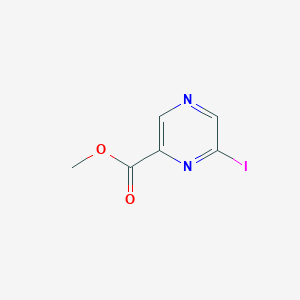
Methyl 6-iodopyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-iodopyrazine-2-carboxylate” is a chemical compound with the CAS Number: 1603172-68-4 . It has a molecular weight of 264.02 . The compound is solid in physical form and is stored in a refrigerator .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 264.02 . The compound is stored in a refrigerator , indicating that it may be sensitive to temperature.Applications De Recherche Scientifique
Homogeneous Catalytic Aminocarbonylation
- Application : Used in palladium-catalysed aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including iodopyrazine, to synthesize N-substituted nicotinamides and other derivatives of potential biological importance (Takács et al., 2007).
Synthesis of Pyrazolopyrimidines
- Application : Involved in the synthesis of novel pyrazolopyrimidines derivatives, which are evaluated for anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Heterocyclen Synthesis
- Application : Utilized in the synthesis of heterocyclic compounds such as pteridin-4-onen from aminopyrazinecarboxylate (Wamhoff & Kroth, 1994).
Catalytic Carboxylation with CO2
- Application : Serves in Rhodium(I)-catalyzed direct carboxylation of arenes with CO2 via chelation-assisted C-H bond activation (Mizuno et al., 2011).
Electrocatalytic Carboxylation
- Application : Used in the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 to produce 6-aminonicotinic acid (Feng et al., 2010).
[4 + 2] Annulation in Organic Synthesis
- Application : Employed in phosphine-catalyzed [4 + 2] annulation for the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003).
Antiviral Activity Research
- Application : Utilized in the preparation of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a guanine analogue with antiviral activity investigations (Ehler et al., 1977).
Biocatalytic Production in Microbial Synthesis
- Application : Involved in the microbial synthesis of 5-methylpyrazine-2-carboxylic acid, an important pharmaceutical intermediate (Gu et al., 2020).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which are structurally similar to methyl 6-iodopyrazine-2-carboxylate, bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, making them potential targets for this compound.
Mode of Action
Similar compounds, such as indole derivatives, have been shown to interact with their targets, leading to changes in cellular processes . It is plausible that this compound may have a similar mode of action.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a refrigerator . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds, such as indole derivatives, have been shown to exhibit a variety of biological activities, suggesting that this compound may have similar effects .
Action Environment
It is known that the compound is stable at room temperature and should be stored in a refrigerator . These storage conditions suggest that temperature and other environmental factors could potentially influence the compound’s action and stability.
Propriétés
IUPAC Name |
methyl 6-iodopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN2O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNWVEBQMJXUDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=N1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3E)-1,1,1-trifluoro-4-[(2-phenoxyphenyl)amino]but-3-en-2-one](/img/structure/B2726056.png)
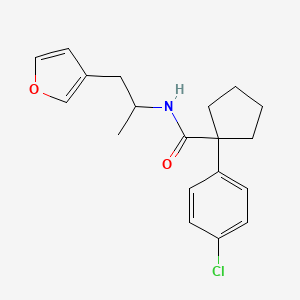

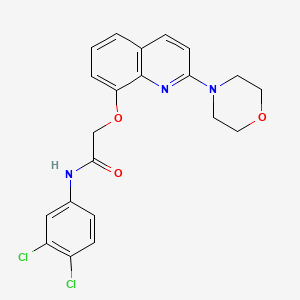
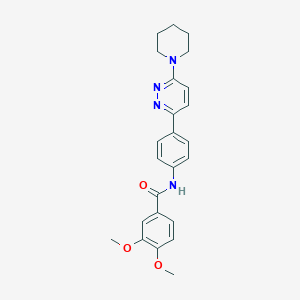
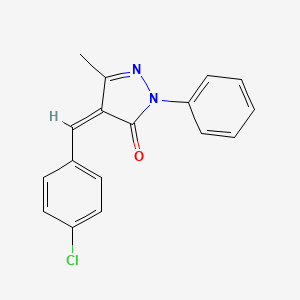
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-chloro-2-nitrobenzamide](/img/structure/B2726067.png)
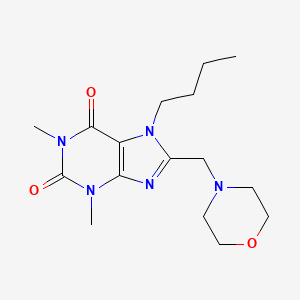
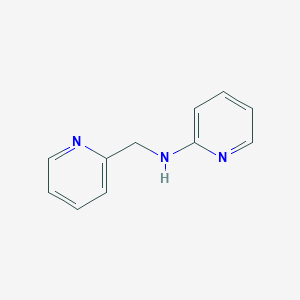
![(4-Methylphenyl)[(5-{[(4-methylphenyl)amino]sulfonyl}naphthyl)sulfonyl]amine](/img/structure/B2726071.png)
![2-(isopropylthio)-8,8-dimethyl-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2726072.png)
![2-[[3-(3,4-Dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2726074.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2726077.png)
